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Introduction
Driselase is a commercially available, crude enzyme preparation renowned for its potent cell

wall-degrading capabilities. While historically associated with the fungus Trichoderma viride

due to the similar enzymatic profiles of this genus, the trademarked product Driselase is

predominantly derived from a species of the phylum Basidiomycetes.[1][2][3][4][5][6][7][8] This

technical guide provides an in-depth exploration of the enzymatic composition of Driselase, its

applications in protoplast isolation, and the underlying signaling pathways in Trichoderma viride

that regulate the production of analogous cell wall-degrading enzymes. This document is

intended to serve as a comprehensive resource for researchers leveraging cell wall-degrading

enzymes in plant and fungal biology, biotechnology, and drug discovery.

Driselase is a complex mixture of hydrolytic enzymes, primarily cellulases, hemicellulases

(including xylanase and laminarinase), and pectinases.[4][9][10] This enzymatic cocktail acts

synergistically to break down the complex polysaccharides that constitute plant and fungal cell

walls, making it an invaluable tool for the generation of protoplasts—plant or fungal cells devoid

of their cell walls.[9] Protoplasts are essential for a wide range of molecular biology techniques,

including genetic transformation, somatic hybridization, and single-cell analysis.

Enzymatic Composition and Activity
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The efficacy of Driselase lies in its multi-enzyme formulation. The precise quantitative

composition can vary between batches and manufacturers, but the core enzymatic activities

remain consistent. Below is a summary of the key enzyme classes found in Driselase and the

enzymes produced by Trichoderma viride.

Key Enzymatic Activities
Enzyme Class

Specific Enzyme
Examples

Substrate Action

Cellulases

Endoglucanases,

Exoglucanases

(Cellobiohydrolases),

β-Glucosidases

Cellulose

Hydrolyze β-1,4-

glycosidic bonds in

cellulose

Hemicellulases

Xylanases,

Mannanases,

Laminarinases (β-1,3-

glucanase)

Hemicellulose

(Xylans, Mannans),

Laminarin

Degrade various

hemicellulosic

polymers

Pectinases

Polygalacturonases,

Pectin Lyases, Pectin

Methylesterases

Pectin

Break down pectic

substances in the

middle lamella

Comparative Enzyme Activity: Driselase
(Basidiomycetes sp.) vs. Trichoderma viride
While commercial Driselase is sourced from Basidiomycetes, Trichoderma viride is a well-

known producer of a similar spectrum of cell wall-degrading enzymes.[11][12] The following

table provides a comparative overview of typical specific activities for the key enzymes. Note:

Specific activity values for commercial Driselase are batch-dependent and should be

confirmed with the supplier's certificate of analysis.
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Enzyme
Driselase (Basidiomycetes
sp.) Specific Activity (U/mg
protein)

Trichoderma viride
Specific Activity (U/mg
protein)

Total Cellulase Variable
Up to 1.25 U/mL (crude

extract)

Xylanase
0.075 - 0.15 U/mL (for enzyme

solution)[13]
Variable

Pectinase Variable Up to 0.59 U/g (crude extract)

Laminarinase Present, activity variable Present, activity variable

Unit definitions can vary. For xylanase from Driselase, one unit is defined as the amount of

enzyme that liberates 1.0 mg of reducing sugar (measured as glucose) from xylan per minute

at pH 4.5 and 37°C.[13]

Experimental Protocols
Protoplast Isolation from Plant Tissue (e.g., Arabidopsis
thaliana leaves)
This protocol is a general guideline and may require optimization for different plant species and

tissues.

Materials:

Young, healthy leaves

Enzyme Solution:

1.0 - 1.5% (w/v) Cellulase (e.g., Onozuka R-10)

0.2 - 0.4% (w/v) Macerozyme R-10

0.5% (w/v) Driselase

0.4 M Mannitol
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20 mM MES buffer, pH 5.7

20 mM KCl

10 mM CaCl₂

W5 Solution:

154 mM NaCl

125 mM CaCl₂

5 mM KCl

2 mM MES buffer, pH 5.7

MMg Solution:

0.4 M Mannitol

15 mM MgCl₂

4 mM MES buffer, pH 5.7

Sterile water

Nylon mesh (e.g., 40-100 µm pore size)

Centrifuge tubes

Procedure:

Slice young leaves into fine strips (0.5-1 mm) and place them in a petri dish containing the

Enzyme Solution.

Vacuum infiltrate the leaf strips for 30 minutes to ensure the enzyme solution penetrates the

tissue.
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Incubate in the dark with gentle shaking (40-50 rpm) for 3-6 hours at 25-28°C. Monitor

protoplast release periodically under a microscope.

Gently filter the protoplast suspension through a nylon mesh to remove undigested debris.

Centrifuge the filtrate at 100 x g for 5 minutes to pellet the protoplasts.

Carefully remove the supernatant and gently resuspend the protoplast pellet in 20 mL of W5

solution.

Incubate on ice for 30 minutes.

Centrifuge at 100 x g for 5 minutes and discard the supernatant.

Gently resuspend the protoplasts in MMg solution. The protoplasts are now ready for

downstream applications.

Protoplast Isolation from Fungal Mycelia (e.g.,
Trichoderma viride)
This protocol provides a general method for generating protoplasts from fungal mycelia.

Materials:

Young fungal mycelia (e.g., grown in liquid culture for 18-24 hours)

Enzyme Solution:

10-20 mg/mL Driselase

5-10 mg/mL Lysing Enzymes from Trichoderma harzianum (optional, enhances efficiency)

0.6 M KCl or 0.7 M NaCl (as osmotic stabilizer)

50 mM Potassium Citrate buffer, pH 5.8

Osmotic stabilizer solution (e.g., 0.6 M KCl or 0.7 M NaCl)
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Sterile water

Nylon mesh or sterile glass wool

Centrifuge tubes

Procedure:

Harvest young mycelia by filtration and wash with the osmotic stabilizer solution.

Resuspend the mycelia in the Enzyme Solution.

Incubate at 28-30°C with gentle shaking (80-100 rpm) for 3-6 hours. Monitor protoplast

formation under a microscope.

Filter the suspension through a nylon mesh or sterile glass wool to remove mycelial debris.

Collect the protoplasts by centrifugation at 500-1,000 x g for 5-10 minutes.

Wash the protoplast pellet twice by gentle resuspension in the osmotic stabilizer solution and

subsequent centrifugation.

Resuspend the final protoplast pellet in a suitable buffer for your downstream application.

Regulation of Cell Wall-Degrading Enzyme
Production in Trichoderma viride
The production of cellulases, hemicellulases, and other cell wall-degrading enzymes in

Trichoderma species is a tightly regulated process, primarily controlled at the transcriptional

level. Several interconnected signaling pathways are involved in sensing environmental cues,

such as the presence of cellulose and the absence of easily metabolizable carbon sources like

glucose, to induce the expression of the necessary enzyme-encoding genes.

Key Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade is crucial for

transducing extracellular signals to the nucleus to regulate gene expression. In Trichoderma,

the Tmk3 MAPK pathway is a positive regulator of cellulase gene expression.[14][15]
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cAMP-Dependent Protein Kinase A (PKA) Pathway: The intracellular levels of cyclic AMP

(cAMP) play a significant role in modulating cellulase gene expression. The cAMP-PKA

pathway is interconnected with light sensing and can have a dampening effect on the light

responsiveness of cellulase production.[15][16] This pathway influences the activity of key

transcription factors.

Calcium Signaling: Intracellular calcium (Ca²⁺) acts as a second messenger in response to

various stimuli. The Ca²⁺/calmodulin-calcineurin signaling pathway has been shown to

positively regulate the expression and secretion of cellulases in Trichoderma.[1][2][17][18] This

pathway can influence the activity of the transcription factor CRZ1, which in turn can regulate

the expression of other key regulators like XYR1.[17]

Key Transcription Factors:

XYR1 (Xylanase Regulator 1): A master transcriptional activator essential for the induction of

both cellulase and hemicellulase genes.

CRE1 (Carbon Catabolite Repressor 1): A repressor that prevents the expression of

cellulase and hemicellulase genes in the presence of glucose.

The interplay between these signaling pathways and transcription factors ensures that the

energetically expensive process of producing cell wall-degrading enzymes is initiated only

when necessary.

Visualizations
Experimental Workflow for Plant Protoplast Isolation
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Figure 1: General workflow for plant protoplast isolation.
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Caption: General workflow for plant protoplast isolation.
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Figure 2: Simplified signaling for cellulase production in Trichoderma.
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Caption: Simplified signaling for cellulase production in Trichoderma.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b13393941?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Driselase, a potent enzymatic mixture from Basidiomycetes sp., remains a cornerstone tool for

researchers requiring efficient cell wall degradation. Its broad spectrum of cellulolytic,

hemicellulolytic, and pectinolytic activities facilitates the reliable isolation of protoplasts from a

diverse range of plant and fungal species. Understanding the complex regulatory networks that

govern the production of these enzymes in fungi like Trichoderma viride not only provides

insight into fungal biology but also opens avenues for the biotechnological improvement of

enzyme production for industrial applications. This guide has provided a comprehensive

overview of the technical aspects of using Driselase and the biological context of its

constituent enzyme activities, empowering researchers to optimize their experimental

workflows and advance their scientific discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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